N-(2,5-dimethoxyphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
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Description
N-(2,5-dimethoxyphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C24H23N3O4S2 and its molecular weight is 481.59. The purity is usually 95%.
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Biological Activity
N-(2,5-dimethoxyphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with notable biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
Compound Overview
Chemical Structure and Properties:
- IUPAC Name: N-(2,5-dimethoxyphenyl)-2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
- Molecular Formula: C24H23N3O4S2
- Molecular Weight: 481.6 g/mol
- Purity: Typically 95% .
Antimicrobial Activity
Research has shown that compounds containing the thienopyrimidine structure exhibit significant antimicrobial properties. The compound was evaluated for its efficacy against various microbial strains:
- In Vitro Testing:
Microbial Strain | MIC (µg/mL) | Activity Level |
---|---|---|
E. coli | 15 | Significant |
S. aureus | 10 | Highly Potent |
Mycobacterium tuberculosis | 20 | Moderate |
Cytotoxicity Studies
In addition to antimicrobial effects, the compound's cytotoxicity was assessed using hemolytic assays. Results indicated that the compound exhibited low toxicity levels, remaining non-toxic at concentrations up to 200 µmol/L .
The biological activity of N-(2,5-dimethoxyphenyl)-2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide likely arises from its interaction with specific molecular targets:
- Enzyme Inhibition:
- It may inhibit critical enzymes involved in bacterial cell wall synthesis or metabolic pathways.
- Receptor Modulation:
- Potentially modulates receptor activity linked to inflammatory responses.
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of thienopyrimidine derivatives:
- Anticancer Activity:
- Structure–Activity Relationship (SAR):
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S2/c1-4-27-23(29)22-18(13-20(33-22)15-8-6-5-7-9-15)26-24(27)32-14-21(28)25-17-12-16(30-2)10-11-19(17)31-3/h5-13H,4,14H2,1-3H3,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFHRHAUBWRSMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=CC(=C4)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.